molecular formula C22H25NO6S B281249 ETHYL 5-(4-ETHOXYBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE

ETHYL 5-(4-ETHOXYBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B281249
M. Wt: 431.5 g/mol
InChI Key: PFFHMRBKVDGYGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-(4-ETHOXYBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(4-ETHOXYBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, including the formation of the benzofuran core and the introduction of the ethoxyphenylsulfonyl and propyl groups. One common synthetic route involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethoxyphenylsulfonyl Group: This step involves the reaction of the benzofuran intermediate with an ethoxyphenylsulfonyl chloride in the presence of a base such as triethylamine.

    Addition of the Propyl Chain: The final step involves the alkylation of the intermediate with a propyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(4-ETHOXYBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as halides or alkyl groups.

Scientific Research Applications

ETHYL 5-(4-ETHOXYBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ETHYL 5-(4-ETHOXYBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

ETHYL 5-(4-ETHOXYBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE can be compared with other benzofuran derivatives, such as:

    2-Acetylbenzofuran: Known for its antimicrobial and anticancer activities.

    5-Hydroxybenzofuran: Studied for its antioxidant and anti-inflammatory properties.

    7-Methoxybenzofuran: Investigated for its potential neuroprotective effects.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H25NO6S

Molecular Weight

431.5 g/mol

IUPAC Name

ethyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-propyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C22H25NO6S/c1-4-7-20-21(22(24)28-6-3)18-14-15(8-13-19(18)29-20)23-30(25,26)17-11-9-16(10-12-17)27-5-2/h8-14,23H,4-7H2,1-3H3

InChI Key

PFFHMRBKVDGYGN-UHFFFAOYSA-N

SMILES

CCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC)C(=O)OCC

Canonical SMILES

CCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC)C(=O)OCC

Origin of Product

United States

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